(1-(2-Methoxybenzyl)cyclopropyl)methanamine: A Core Scaffold for CNS-Targeted Drug Discovery
(1-(2-Methoxybenzyl)cyclopropyl)methanamine: A Core Scaffold for CNS-Targeted Drug Discovery
An In-depth Technical Guide:
Abstract
(1-(2-Methoxybenzyl)cyclopropyl)methanamine is a substituted cyclopropylamine derivative that has emerged as a valuable building block in modern medicinal chemistry. Combining the unique conformational and electronic properties of a strained cyclopropane ring with the structural motifs of a primary amine and a methoxybenzyl group, this compound serves as a critical scaffold for the synthesis of complex molecules, particularly those targeting the central nervous system. Its utility is most pronounced in the development of selective serotonin (5-HT) receptor agonists. This technical guide provides a comprehensive overview of the fundamental chemical properties, spectroscopic characteristics, synthetic strategies, and key applications of (1-(2-Methoxybenzyl)cyclopropyl)methanamine, tailored for researchers and scientists in the field of drug development.
The Cyclopropylamine Moiety: A Privileged Scaffold in Medicinal Chemistry
The cyclopropylamine functional group is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from the unique combination of steric and electronic properties conferred by the three-membered ring.[1] The inherent high degree of s-character in the C-C bonds and the strained 60° bond angles make the cyclopropane ring conformationally rigid and electronically distinct from analogous acyclic or larger cyclic systems.[1]
This unique structure allows cyclopropylamines to serve as versatile intermediates and key pharmacophores.[3] In drug design, the cyclopropyl group can act as a "bioisostere" for other groups, such as a vinyl or carbonyl moiety, while offering improved metabolic stability and lipophilicity. Furthermore, the amine group provides a crucial handle for hydrogen bonding and salt formation, enhancing solubility and receptor interactions.[1] The cyclopropylamine moiety is integral to the mechanism of action for certain enzyme inhibitors, including monoamine oxidase (MAO) inhibitors, where the strained ring facilitates irreversible covalent bond formation with the enzyme's FAD cofactor.[4] Its presence in successful drugs like the antibiotic ciprofloxacin and the spinal muscular atrophy treatment risdiplam underscores its importance in the pharmaceutical landscape.
Core Physicochemical Properties
(1-(2-Methoxybenzyl)cyclopropyl)methanamine is a specific derivative that provides a synthetically accessible entry point to a rich chemical space. Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 886365-72-6 | [5][6][7] |
| Molecular Formula | C₁₁H₁₅NO | [5][6][7] |
| Molecular Weight | 177.24 g/mol | [5] |
| Appearance | Reported as both a solid and a liquid. The hydrochloride salt is a white crystalline solid. | [5][8] |
| InChI Key | DSYOQJSRKVKSHF-UHFFFAOYSA-N | [5][8] |
| SMILES String | NCC1(CC(C=CC=C2)=C2OC)CC1 | [5] |
The physical state discrepancy likely arises from differences between the free base form and its various salt forms, or variations in purity.[5][8] As a primary amine, the compound is basic and readily forms salts, such as the hydrochloride salt, which typically presents as a stable, crystalline solid.[8] The presence of both a polar amine group and a lipophilic methoxybenzyl group suggests moderate solubility in a range of organic solvents.
Molecular Structure and Spectroscopic Characterization
The structural identity of (1-(2-Methoxybenzyl)cyclopropyl)methanamine is defined by a central cyclopropane ring substituted with both a methoxybenzyl group and a methanamine group at the C1 position.
Caption: Molecular structure of (1-(2-Methoxybenzyl)cyclopropyl)methanamine.
While this compound is supplied for early discovery research, comprehensive analytical data is not always provided by commercial sources.[5] However, based on its structure, the following spectroscopic signatures can be predicted:
-
¹H NMR: The spectrum would be complex. Protons on the aromatic ring would appear in the downfield region (~6.8-7.3 ppm). A sharp singlet for the methoxy (-OCH₃) group would be expected around 3.8 ppm. The benzylic methylene (-CH₂-Ar) and aminomethyl (-CH₂-NH₂) protons would likely appear as distinct signals in the 2.5-4.0 ppm range. The four protons on the cyclopropyl ring would resonate in the upfield region (typically 0.5-1.5 ppm), exhibiting complex splitting patterns due to geminal and cis/trans couplings.
-
¹³C NMR: The aromatic carbons would generate signals between ~110-160 ppm, with the methoxy-substituted carbon being the most downfield. The methoxy carbon itself would appear around 55 ppm. The benzylic and aminomethyl carbons would be found in the 40-50 ppm range. The carbons of the cyclopropane ring would be significantly shielded, appearing in the upfield region (~10-30 ppm), including a characteristic quaternary carbon signal.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 177.24. Common fragmentation patterns would include the loss of the amine group and cleavage of the benzyl C-C bond, leading to a prominent fragment corresponding to the 2-methoxybenzyl cation.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), aromatic and aliphatic C-H stretching (~2850-3100 cm⁻¹), and C-O stretching for the methoxy ether group (~1240 cm⁻¹).
Synthesis and Reactivity
The synthesis of substituted cyclopropylamines like (1-(2-Methoxybenzyl)cyclopropyl)methanamine relies on established methodologies in organic chemistry.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the C-N bond or creating the cyclopropane ring as a key step. The primary amine can be installed via the reduction of a nitrile or amide, or through a Curtius rearrangement of a carboxylic acid derivative.
Caption: Plausible retrosynthetic pathway for the target molecule.
Exemplary Synthetic Protocol
A robust synthesis could involve a two-step sequence starting from a commercially available precursor, (2-methoxyphenyl)acetonitrile. This protocol is illustrative and based on established chemical transformations.
Step 1: Synthesis of 1-(2-Methoxybenzyl)cyclopropanecarbonitrile
-
Rationale: This step constructs the core cyclopropyl ring. The reaction of an activated methylene compound (like a nitrile) with a 1,2-dihaloethane under phase-transfer catalysis is a well-established method for cyclopropanation.
-
Materials:
-
(2-methoxyphenyl)acetonitrile
-
1,2-dibromoethane
-
50% aqueous sodium hydroxide (NaOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
-
Procedure:
-
To a stirred solution of (2-methoxyphenyl)acetonitrile and a catalytic amount of TBAB in toluene, add 1,2-dibromoethane.
-
Cool the mixture in an ice bath and slowly add 50% aqueous NaOH solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the cyclopropane carbonitrile intermediate.
-
Step 2: Reduction to (1-(2-Methoxybenzyl)cyclopropyl)methanamine
-
Rationale: The nitrile group is a versatile precursor to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.
-
Materials:
-
1-(2-Methoxybenzyl)cyclopropanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous NaOH
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon), suspend LiAlH₄ in anhydrous THF in a flame-dried flask and cool to 0 °C.
-
Slowly add a solution of the nitrile intermediate in anhydrous THF to the stirred LiAlH₄ suspension.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1-(2-Methoxybenzyl)cyclopropyl)methanamine.
-
Further purification can be achieved by distillation or by forming the hydrochloride salt and recrystallizing.
-
Chemical Reactivity
The primary amine of the title compound is its most reactive site. It behaves as a nucleophile and a base, readily participating in:
-
N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides to form secondary/tertiary amines or amides, respectively. This is a common strategy for building molecular complexity.[9][10]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield more complex secondary or tertiary amines.[4]
-
Salt Formation: As a base, it reacts with acids to form ammonium salts, which are often crystalline and easier to handle and purify.[8]
Applications in Medicinal Chemistry
The primary application of (1-(2-Methoxybenzyl)cyclopropyl)methanamine and its close analogs is as a key intermediate in the synthesis of selective serotonin 2C (5-HT₂C) receptor agonists.[8][9] The 5-HT₂C receptor is a validated G-protein coupled receptor target in the central nervous system for treating a range of disorders, including obesity and psychiatric conditions like schizophrenia.[9][11]
The scaffold provides a rigid conformational anchor for presenting substituents in a precise three-dimensional orientation for optimal receptor binding. The 2-methoxybenzyl group, in particular, has been shown to be a favorable substitution pattern for achieving high potency and selectivity at the 5-HT₂C receptor.[9]
Caption: Use of the core scaffold in drug discovery workflow.
Researchers have utilized this building block to explore structure-activity relationships (SAR), modifying the amine and the aromatic ring to fine-tune pharmacological properties like potency, selectivity, and pharmacokinetic profiles.[9]
Safety and Handling
According to supplier safety data, (1-(2-Methoxybenzyl)cyclopropyl)methanamine is classified as an eye irritant (H319).[5] It is also categorized as a combustible solid.[5] Standard laboratory safety precautions should be followed when handling this chemical:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with eyes, skin, and clothing.
-
Keep away from heat, sparks, and open flames.
Conclusion
(1-(2-Methoxybenzyl)cyclopropyl)methanamine stands as a strategically important chemical entity for medicinal chemists. Its structure elegantly combines the advantageous properties of the cyclopropylamine motif with a substitution pattern geared towards CNS targets. A clear understanding of its physicochemical properties, spectroscopic signatures, and synthetic accessibility allows researchers to effectively leverage this compound as a foundational scaffold in the design and development of novel therapeutics, particularly selective 5-HT₂C receptor agonists. Its continued use in exploratory chemistry is poised to yield new drug candidates with improved efficacy and safety profiles.
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- Zhang, G., et al. (PMC). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications.
- Google Patents. US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.
- de Meijere, A., et al. (PMC). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
- Kurosawa, W., Kan, T., & Fukuyama, T. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
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